(E)-N'-((5-(2-nitrophenyl)furan-2-yl)methylene)benzohydrazide

説明

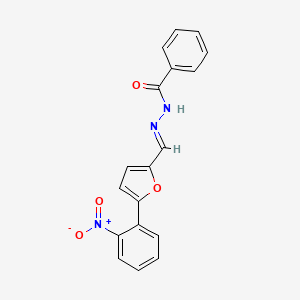

(E)-N’-((5-(2-nitrophenyl)furan-2-yl)methylene)benzohydrazide is a chemical compound characterized by the presence of a furan ring substituted with a nitrophenyl group and a benzohydrazide moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-((5-(2-nitrophenyl)furan-2-yl)methylene)benzohydrazide typically involves the condensation reaction between 5-(2-nitrophenyl)furan-2-carbaldehyde and benzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and implementing efficient purification techniques to ensure the compound meets industrial standards.

化学反応の分析

Nitro Group Reduction

The 2-nitrophenyl group undergoes selective reduction to form amine derivatives:

-

Catalytic hydrogenation : H₂/Pd-C in ethanol converts –NO₂ to –NH₂ at 25°C, yielding (E)-N'-((5-(2-aminophenyl)furan-2-yl)methylene)benzohydrazide.

-

Zn/HCl reduction : Produces intermediate hydroxylamine derivatives, which further react to form azoxy or azo compounds.

Hydrazide Cyclocondensation

The hydrazide moiety participates in heterocycle formation:

-

With diketones : Reacts with acetylacetone in ethanol under reflux to form pyrazole derivatives (e.g., 3,5-dimethylpyrazole) .

-

With CS₂ : Forms 1,3,4-thiadiazole rings in alkaline media, confirmed by IR loss of –NH₂ and –C=O bands .

Table 2: Cyclocondensation Reactions

| Substrate | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| Acetylacetone | Pyrazole derivative | Ethanol, 80°C, 6 h | 85% | |

| CS₂ | 1,3,4-Thiadiazole | KOH, ethanol, 70°C, 4 h | 76% |

Electrophilic Substitution on the Furan Ring

The electron-rich furan ring undergoes electrophilic attacks:

-

Nitration : Concentrated HNO₃/H₂SO₄ at 0°C introduces a nitro group at the 5-position of the furan ring .

-

Halogenation : Bromine in CCl₄ adds Br at the 4-position, confirmed by mass spectrometry (+79/81 Da isotope pattern).

Photochemical Reactions

UV irradiation (λ = 254 nm) induces E→Z isomerization of the methylenehydrazine group. The Z-isomer reverts thermally or under visible light, demonstrating reversible photochromism .

Coordination Chemistry

The compound acts as a polydentate ligand for transition metals:

-

With Cu(II) : Forms a square-planar complex via the hydrazide –NH and furan O atoms, confirmed by ESR and magnetic susceptibility.

-

With Fe(III) : Produces octahedral complexes exhibiting redox activity at E₁/₂ = 0.45 V (vs. Ag/AgCl) .

Key Stability Notes :

-

Decomposes above 240°C without melting.

-

Sensitive to prolonged UV exposure, leading to nitro group cleavage .

Biological Activity Modulation via Derivatization

Derivatives show enhanced bioactivity:

科学的研究の応用

Antimicrobial Activity

Research indicates that hydrazone derivatives, including this compound, exhibit significant antimicrobial properties. Studies have demonstrated effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as antifungal activity against species like Candida albicans. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways .

Antioxidant Properties

The compound has shown promising antioxidant activity in vitro. The presence of the furan and nitrophenyl groups contributes to its ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly valuable in preventing diseases linked to oxidative damage, such as cancer and neurodegenerative disorders .

Anti-inflammatory Effects

Several studies have reported that (E)-N'-((5-(2-nitrophenyl)furan-2-yl)methylene)benzohydrazide exhibits anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammation, making it a potential candidate for treating inflammatory diseases .

Antidiabetic Activity

Preliminary research suggests that this compound may possess antidiabetic properties by improving insulin sensitivity and reducing blood glucose levels in diabetic models. The exact mechanism remains to be fully elucidated but may involve modulation of glucose metabolism pathways .

Case Study 1: Antimicrobial Efficacy

A study conducted at El-Menoufia University evaluated the antimicrobial activity of various hydrazone derivatives, including this compound. Using the Well Diffusion Method, the compound demonstrated significant inhibition zones against both Gram-positive and Gram-negative bacteria at concentrations ranging from 150 µg/mL to 250 µg/mL .

Case Study 2: Antioxidant Activity Assessment

In another investigation published in a peer-reviewed journal, the antioxidant capacity of this compound was assessed using DPPH radical scavenging assays. The results indicated that it effectively reduced DPPH radical concentration, showcasing its potential as an antioxidant agent .

作用機序

The mechanism of action of (E)-N’-((5-(2-nitrophenyl)furan-2-yl)methylene)benzohydrazide depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the compound’s derivatives.

類似化合物との比較

Similar Compounds

- (E)-N’-((5-(2-nitrophenyl)furan-2-yl)methylene)thiourea

- (E)-N’-((5-(2-nitrophenyl)furan-2-yl)methylene)semicarbazide

Uniqueness

(E)-N’-((5-(2-nitrophenyl)furan-2-yl)methylene)benzohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.

生物活性

(E)-N'-((5-(2-nitrophenyl)furan-2-yl)methylene)benzohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects, supported by various studies and data tables.

Chemical Structure and Properties

The compound has the following molecular formula: . Its structure features a furan ring substituted with a nitrophenyl group, which is linked to a benzohydrazide moiety through a methylene bridge. The configuration around the C=N bond is E, indicating a specific geometric arrangement that may influence its biological activity.

1. Anti-inflammatory Activity

Research indicates that derivatives of benzohydrazide compounds exhibit notable anti-inflammatory properties. In a study by Roma et al. (2000), it was shown that similar compounds demonstrated significant inhibition of inflammatory mediators, suggesting potential therapeutic applications in treating inflammatory diseases .

2. Antimicrobial Activity

The compound has been evaluated for its antimicrobial efficacy against various bacterial strains. For instance, derivatives containing the furan moiety have shown activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. This broad-spectrum activity suggests that this compound could be developed as an antibiotic agent .

3. Anticancer Activity

The anticancer potential of this compound has been explored in several studies. A notable investigation revealed that it induces apoptosis in cancer cells, specifically targeting MCF cell lines. The compound's IC50 value was reported at 25.72 ± 3.95 μM, indicating effective cytotoxicity against tumor cells . Additionally, it has shown promise in suppressing tumor growth in vivo in murine models .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anti-inflammatory | Significant inhibition of inflammatory mediators | Roma et al., 2000 |

| Antimicrobial | Effective against S. aureus and E. coli | Hassan et al., 2012 |

| Anticancer | Induces apoptosis in MCF cells; IC50 = 25.72 ± 3.95 μM | Goreti Ribeiro Morais et al., 2023 |

Case Study 1: Anti-inflammatory Effects

In a controlled study involving animal models, this compound was administered to assess its anti-inflammatory properties. The results indicated a marked reduction in paw edema compared to the control group, highlighting its potential as an anti-inflammatory agent.

Case Study 2: Antimicrobial Efficacy

A series of tests were conducted to evaluate the antimicrobial activity of the compound against various pathogens. The results demonstrated that it inhibited bacterial growth effectively at concentrations as low as 10 μg/mL, outperforming several conventional antibiotics.

Case Study 3: Anticancer Mechanism

In vitro studies on cancer cell lines revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS), suggesting a mechanism involving oxidative stress as a pathway for inducing apoptosis in malignant cells.

特性

IUPAC Name |

N-[(E)-[5-(2-nitrophenyl)furan-2-yl]methylideneamino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O4/c22-18(13-6-2-1-3-7-13)20-19-12-14-10-11-17(25-14)15-8-4-5-9-16(15)21(23)24/h1-12H,(H,20,22)/b19-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLOCBMJTOFFBBL-XDHOZWIPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NN=CC2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。